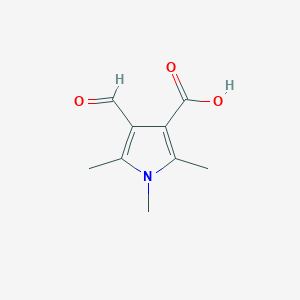

4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

Description

4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS: 861582-85-6) is a pyrrole derivative characterized by a formyl group at the 4-position, methyl groups at the 1, 2, and 5 positions, and a carboxylic acid substituent at the 3-position. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol . This compound is primarily utilized as a precursor in organic synthesis, pharmaceuticals, and materials science due to its reactive aldehyde and carboxylic acid functional groups, which enable diverse chemical modifications .

Propriétés

IUPAC Name |

4-formyl-1,2,5-trimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-7(4-11)8(9(12)13)6(2)10(5)3/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVSUGBIKIXSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C)C)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of aniline with malonic anhydride to form an acyl compound, which is then subjected to oxidation-reduction reactions to yield the desired product . The reaction conditions typically involve moderate temperatures and the use of appropriate solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve various nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to a wide range of derivatives with different functional groups .

Applications De Recherche Scientifique

Organic Synthesis

4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid plays a crucial role as an intermediate in the synthesis of various organic molecules and heterocycles. Its ability to undergo oxidation and reduction reactions allows for the development of complex structures used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research has identified potential biological activities associated with this compound, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that derivatives of pyrrole exhibit significant therapeutic effects, making them candidates for drug development .

Material Science

In material science, this compound is investigated for its applications in organic electronics. It has been utilized in the development of organic semiconductors which enhance the performance of electronic devices such as organic light-emitting diodes (OLEDs) .

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. Its interactions with various molecular targets contribute to advancements in biochemistry and pharmacology .

Data Table: Applications Overview

| Field | Application | Examples/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Used in pharmaceuticals and agrochemicals |

| Medicinal Chemistry | Potential therapeutic agent | Antimicrobial, anticancer, anti-inflammatory properties |

| Material Science | Development of organic semiconductors | Enhances performance of OLEDs |

| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Contributes to drug discovery and biochemical understanding |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of pyrrole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Case Study 2: Organic Electronics

Research conducted by a team at a leading university demonstrated the use of this compound in fabricating organic light-emitting diodes (OLEDs). The study highlighted improvements in efficiency and stability when incorporating pyrrole derivatives into the device architecture .

Mécanisme D'action

The mechanism of action of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

Substituent Positioning :

- The 4-formyl group in the target compound distinguishes it from 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid , where the aldehyde is at the 5-position. This positional variance impacts reactivity in nucleophilic additions and metal coordination .

- The 1-(4-chlorophenyl) derivative (CAS: 60217-76-7) replaces the 1-methyl group with a chlorophenyl ring, enhancing lipophilicity and antitumor activity via coordination with Ca(II) ions .

Carboxylic Acid Derivatives :

- The ethyl ester analog (CAS: 2199-54-4) exhibits reduced acidity compared to the free carboxylic acid, altering solubility and reactivity in esterification or hydrolysis reactions .

- Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS: 175276-49-0) is preferred in agrochemical synthesis due to its ester stability under basic conditions .

Activité Biologique

4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H11NO3

- Molecular Weight: 181.19 g/mol

- CAS Number: 861582-85-6

- IUPAC Name: 4-formyl-1,2,5-trimethylpyrrole-3-carboxylic acid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure allows it to interact with multiple biological targets.

The compound's mechanism of action is primarily attributed to its ability to act as a ligand that binds to specific receptors or enzymes. This interaction can modulate their activity, leading to various biological effects:

- Antimicrobial Activity: The compound shows potential against a range of microorganisms.

- Anticancer Properties: It may inhibit cancer cell proliferation through various pathways.

Antimicrobial Activity

A study highlighted the effectiveness of pyrrole derivatives, including this compound, against drug-resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antimicrobial properties.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | < 0.016 | Mycobacterium tuberculosis |

| Compound A | < 0.05 | Staphylococcus aureus |

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. The cytotoxicity assays showed that it has a high selectivity index, indicating low toxicity to normal cells while effectively targeting cancer cells.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | >64 | Vero Cells |

| Compound B | 12 | HeLa Cells |

Study on Drug Resistance

A recent publication examined the activity of pyrrole derivatives against drug-resistant tuberculosis strains. The study found that compounds similar to this compound exhibited potent anti-TB activity with minimal cytotoxicity.

Structure–Activity Relationship (SAR)

The SAR studies indicated that modifications on the pyrrole ring significantly influence biological activity. For instance, substituents on the carboxylic acid group enhanced the compound's potency against specific bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, and what intermediates require careful handling?

- Methodological Answer : A common approach involves multi-step functionalization of pyrrole precursors. For example, bromination of vinyl acetate followed by reaction with ethyl acetoacetate can generate pyrrole intermediates (e.g., compound 3 in ). The formyl group is typically introduced via Vilsmeier-Haack formylation, while methylation may require protecting groups to avoid over-alkylation. Reactive intermediates like chlorinated derivatives (e.g., compound 5 in ) require inert atmospheres and low-temperature conditions to prevent decomposition .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for verifying substituent positions and regioselectivity. For example, δ 12.25 ppm (s, 1H) in DMSO-d6 indicates a carboxylic proton, while methyl groups appear at δ 2.33 ppm ().

- LCMS/ESIMS : Validates molecular weight (e.g., ESIMS m/z 309.9 for a related compound in ).

- HPLC : Purity assessment (e.g., 97.34% purity in ).

Q. How does the solubility profile of this compound influence solvent selection for reactivity studies?

- Methodological Answer : The carboxylic acid group confers polarity, making it soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in non-polar solvents. For reactions requiring anhydrous conditions, pre-dissolution in DMSO followed by gradual addition to reaction mixtures is recommended to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected coupling patterns in NMR) may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To confirm connectivity (e.g., distinguishing between pyrrole and pyrazole regioisomers in ).

- X-ray crystallography : For unambiguous confirmation of solid-state structures.

- Control experiments : Re-synthesizing intermediates to isolate and characterize side products .

Q. What strategies optimize yields in multi-step syntheses involving formylation and methylation?

- Methodological Answer :

- Stepwise protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during formylation ().

- Catalytic methylation : Employ trimethylaluminum or dimethyl sulfate with Lewis acids (e.g., BF3·Et2O) for selective methylation.

- Reaction monitoring : In-situ FTIR or TLC to track intermediate conversions and minimize side reactions .

Q. How can computational modeling aid in predicting reactivity or biological activity?

- Methodological Answer :

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., formyl group reactivity in ).

- Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., trifluoromethyl groups in ) with activity trends .

Q. What protocols ensure reproducible purity when commercial sources lack analytical data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.